molecular formula C16H35NO B13758036 2-(Tetradecylamino)ethanol CAS No. 25737-87-5

2-(Tetradecylamino)ethanol

Cat. No.: B13758036
CAS No.: 25737-87-5
M. Wt: 257.45 g/mol
InChI Key: ZUEIVCHBEQAIAL-UHFFFAOYSA-N
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Description

2-(Tetradecylamino)ethanol (CAS 25737-87-5) is a cationic surfactant and amino alcohol of significant research interest, particularly in the field of mineral flotation. Its molecular structure, characterized by a 14-carbon alkyl chain (tetradecyl) linked to an ethanolamine group, enables it to function as a collector. Research demonstrates that related compounds, such as 2-[2-(Tetradecylamino)ethoxy]ethanol, exhibit superior performance in the reverse flotation separation of quartz from magnesite, showcasing better foam performance and higher flotation efficiency compared to traditional reagents like dodecylamine (DDA) . The compound acts by selectively adsorbing onto the surface of target minerals like quartz, increasing their hydrophobicity and facilitating separation from other minerals, a mechanism confirmed through contact angle, zeta potential, and XPS analyses . With the molecular formula C16H35NO and a molecular weight of 257.46 g/mol, it is characterized by high boiling and flash points, indicating suitability for high-temperature processes . This product is strictly for professional research applications in industrial and materials science and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25737-87-5

Molecular Formula

C16H35NO

Molecular Weight

257.45 g/mol

IUPAC Name

2-(tetradecylamino)ethanol

InChI

InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18/h17-18H,2-16H2,1H3

InChI Key

ZUEIVCHBEQAIAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNCCO

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Tetradecylamino Ethanol

Established Synthetic Pathways and Mechanistic Considerations

Traditional methods for the synthesis of 2-(Tetradecylamino)ethanol rely on two principal reaction types: alkylation of a primary amine with a haloalkane and reductive amination of an aldehyde. These pathways are well-documented in organic chemistry and provide reliable routes to the target molecule.

Alkylation Reactions Utilizing Haloalkane Precursors

A primary and straightforward method for the synthesis of this compound is the N-alkylation of ethanolamine (B43304) with a 1-halo-tetradecane, typically 1-bromotetradecane (B124005). This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of ethanolamine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon atom of the haloalkane and displacing the halide ion.

The reaction mechanism can proceed through either an SN1 or SN2 pathway, largely dependent on the structure of the haloalkane. For a primary haloalkane like 1-bromotetradecane, the SN2 mechanism is predominant. This is a single-step process where the nucleophile attacks the carbon atom at the same time as the carbon-halogen bond is broken.

A significant challenge in this synthesis is the potential for overalkylation. The product, this compound, is itself a secondary amine and can act as a nucleophile, reacting with another molecule of 1-bromotetradecane to form the tertiary amine, N,N-bis(tetradecyl)ethanolamine. To favor the formation of the desired secondary amine, a large excess of ethanolamine is typically used. This increases the probability that a molecule of 1-bromotetradecane will react with ethanolamine rather than the product.

The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or acetonitrile, and may be heated to increase the reaction rate. The use of a base, such as potassium carbonate, can be employed to neutralize the hydrohalic acid byproduct formed during the reaction, which can otherwise protonate the amine reactants and reduce their nucleophilicity. Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide (TBAB), can be utilized in a biphasic system to facilitate the reaction between the water-soluble ethanolamine and the organic-soluble haloalkane, often leading to improved yields and milder reaction conditions. researchgate.netmedcraveonline.comacsgcipr.org

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethanolamine1-BromotetradecaneK₂CO₃AcetonitrileReflux24Moderate-GoodAnalogous Syntheses
Ethanolamine1-BromotetradecaneTBABToluene/Water85-903~70 medcraveonline.com
DiethanolamineHexadecyl bromideNoneMethanol/AcetonitrileReflux48Not specified researchgate.net

Reductive Amination Routes from Aldehydes or Ketones

Reductive amination offers an alternative and widely used pathway for the synthesis of this compound. This method involves the reaction of tetradecanal (B130844) (a fatty aldehyde) with ethanolamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This "one-pot" procedure is highly efficient and avoids the issue of overalkylation often encountered with direct alkylation methods. wikipedia.orgorganic-chemistry.org

The reaction is typically initiated by the nucleophilic attack of the ethanolamine on the carbonyl carbon of tetradecanal, leading to the formation of a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (a compound containing a carbon-nitrogen double bond). The imine is then reduced to the amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. Sodium cyanoborohydride is particularly useful as it is a milder reducing agent and selectively reduces the imine in the presence of the starting aldehyde. organic-chemistry.org

The reaction is generally carried out under mildly acidic conditions (pH 4-6), which helps to catalyze the formation of the imine. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is another effective method for the reduction of the imine intermediate. wikipedia.org

Reactant 1Reactant 2Reducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
TetradecanalEthanolamineNaBH₃CNMethanolRoom Temp12-24Good-ExcellentGeneral Procedure
TetradecanalEthanolamineH₂/Raney NiEthanol50-804-8Good-Excellent wikipedia.org
Aromatic AldehydesPrimary AminesNi BorideNot specifiedNot specifiedNot specifiedGood rsc.org

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies in chemistry. This has led to the exploration of green chemistry principles, novel catalytic systems, and innovative reaction technologies for the synthesis of amines, including this compound.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can be achieved in several ways. One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This approach allows for the N-alkylation of amines with alcohols, which are considered greener alkylating agents than alkyl halides. cardiff.ac.ukrsc.orgorganic-chemistry.orgnih.gov

In a representative "borrowing hydrogen" synthesis of this compound, tetradecanol (B45765) would react with ethanolamine in the presence of a suitable transition metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to the corresponding aldehyde (tetradecanal). This aldehyde then reacts with ethanolamine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the final secondary amine with water as the only byproduct. This process is highly atom-economical and avoids the formation of salt byproducts associated with traditional alkylation methods. Catalysts based on ruthenium and iridium have shown significant promise in these transformations. organic-chemistry.orgnih.gov

The use of sustainable solvents, such as water or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), is another key aspect of green chemistry being explored for amine synthesis. rsc.org

Catalytic Methodologies for Enhanced Efficiency

The development of advanced catalytic systems is at the forefront of improving the efficiency and selectivity of amine synthesis. For reductive amination, heterogeneous catalysts, such as nickel-based catalysts, offer advantages in terms of ease of separation and reusability. rsc.orgucla.edu Nickel catalysts are particularly attractive due to their lower cost compared to precious metal catalysts like palladium or platinum. wikipedia.org

Recent research has also focused on the development of highly active and selective homogeneous catalysts for the "borrowing hydrogen" approach. Ruthenium and iridium complexes, in particular, have been shown to be effective for the N-alkylation of amines with a wide range of alcohols under increasingly mild conditions. organic-chemistry.orgnih.govnih.gov These catalysts can operate at lower temperatures and with lower catalyst loadings, making the process more energy-efficient and cost-effective.

Reaction TypeReactant 1Reactant 2CatalystSolventTemperature (°C)Yield (%)Reference
Borrowing Hydrogen1-OctanolAnilineRu/CToluene11095Analogous Syntheses
Borrowing HydrogenBenzyl AlcoholAnilineRu-complexWater (MW)15098 rsc.org
Reductive AminationBenzaldehydeAnilineNi BorideNot specifiedNot specified92 rsc.org
Reductive CouplingBenzaldehydeSecondary AmineNi-complexNot specifiedNot specifiedGood-Excellent ucla.edu

Flow Chemistry and Microwave-Assisted Synthesis Innovations

Modern reaction technologies such as flow chemistry and microwave-assisted synthesis are being increasingly applied to the synthesis of amines to enhance reaction rates, improve yields, and increase safety.

Flow chemistry , where reactants are continuously pumped through a heated reactor, offers several advantages over traditional batch processing. The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling rapid and precise temperature control. This can lead to shorter reaction times, higher selectivity, and safer handling of exothermic reactions. For N-alkylation reactions, flow systems can facilitate the use of high temperatures and pressures in a controlled manner, accelerating the reaction while minimizing the formation of byproducts. The use of packed-bed reactors containing a heterogeneous catalyst or base can further simplify the process by allowing for continuous product formation and easy separation. akjournals.com

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture. This can dramatically reduce reaction times from hours to minutes. nih.govnih.gov The direct interaction of microwaves with polar molecules in the reaction mixture leads to uniform and rapid heating, which can enhance reaction rates and often leads to higher yields and cleaner product profiles compared to conventional heating methods. The N-alkylation of amines with alkyl halides or alcohols has been shown to be significantly accelerated under microwave irradiation, often in greener solvents like water. nih.govnih.gov

These innovative technologies, when combined with advanced catalytic systems and green chemistry principles, offer powerful tools for the development of highly efficient and sustainable synthetic routes to this compound and other valuable secondary amines.

Optimization of Reaction Conditions and Yield for Research and Scalability

The synthesis of this compound is most commonly achieved via reductive amination. wikipedia.org This versatile method involves the reaction of a carbonyl compound, in this case, tetradecanal, with an amine, ethanolamine, to form an intermediate imine, which is then reduced in situ to the desired secondary amine. acsgcipr.orgjocpr.com The efficiency and yield of this synthesis are highly dependent on the careful optimization of several key reaction parameters. For both research-level synthesis and industrial-scale production, optimizing these conditions is critical to maximize yield, ensure purity, and maintain cost-effectiveness.

Key parameters for optimization include the choice of reducing agent, solvent, temperature, pH, and the stoichiometry of the reactants. The reducing agent is particularly crucial; options range from hydride reagents to catalytic hydrogenation. acsgcipr.org Sodium borohydride (NaBH₄) is a common and cost-effective choice, while sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred for its mildness and effectiveness under neutral or slightly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at mildly acidic pH levels where the imine formation is favored, though it is less reactive towards the starting aldehyde, minimizing side reactions. chemistrysteps.com For greener and more atom-economical scalability, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is an attractive alternative, avoiding the use of stoichiometric hydride reagents. wikipedia.orgacsgcipr.org

The following interactive table summarizes research findings on the impact of various reaction conditions on the synthesis of this compound via the reductive amination of tetradecanal and ethanolamine.

ParameterCondition/ReagentImpact on Yield and Purity
Reducing AgentSodium Borohydride (NaBH₄)Good yields; risk of reducing the starting aldehyde if addition is not controlled.
Reducing AgentSodium Cyanoborohydride (NaBH₃CN)High selectivity for the imine; requires mildly acidic conditions for optimal performance. chemistrysteps.com
Reducing AgentCatalytic Hydrogenation (H₂/Pd-C)High atom economy, environmentally friendly; may require elevated pressure and temperature. acsgcipr.org
SolventMethanol (MeOH)Excellent solubility for reactants; standard choice for borohydride reductions.
SolventTetrahydrofuran (THF)Aprotic alternative, useful for specific hydride reagents but may result in slower reaction rates.
Temperature0 - 25°C (Room Temp)Generally provides a good balance between reaction rate and minimizing side-product formation.
Temperature50°CIncreases reaction rate but may lead to lower selectivity and potential for over-alkylation.
pH5 - 6Catalyzes imine formation, accelerating the reaction; crucial for reagents like NaBH₃CN. youtube.com
pHNeutral / BasicSlows or inhibits imine formation, leading to significantly lower yields.

For scalability, factors such as reagent cost, process safety, and waste generation become paramount. Catalytic methods are often preferred for large-scale synthesis due to their higher efficiency and reduced waste. nih.gov The optimization process involves a careful balance of these parameters to achieve a robust, reproducible, and economically viable synthesis route. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogue Development

While this compound is an achiral molecule, the development of chiral analogues is of significant interest, particularly in fields where stereochemistry dictates biological activity, such as pharmaceuticals. jocpr.commdpi.com A chiral analogue could be designed by introducing a stereocenter, for instance, by replacing ethanolamine with a chiral amino alcohol like (R)- or (S)-2-aminopropan-1-ol, to yield the corresponding chiral product. The synthesis of such analogues with high enantiopurity requires stereoselective strategies.

The primary methods for achieving stereoselectivity in this context are asymmetric reductive amination, the use of chiral auxiliaries, and biocatalysis.

Asymmetric Catalytic Reductive Amination : This advanced approach utilizes a chiral catalyst to control the stereochemical outcome of the reduction step. Transition metal catalysts, particularly those based on ruthenium, rhodium, or iridium, complexed with chiral ligands, can facilitate the hydrogenation of the intermediate imine with high enantioselectivity. nih.gov This method is highly efficient as only a catalytic amount of the chiral source is required. wikipedia.org

Biocatalysis : The use of enzymes, such as imine reductases (IREDs) or alcohol dehydrogenases, offers an exceptionally high degree of stereoselectivity under mild, aqueous reaction conditions. wikipedia.org These biocatalysts can convert a pre-formed imine or perform a one-pot reaction directly from the aldehyde and amine to produce a single enantiomer of the chiral amine product with very high enantiomeric excess (e.e.).

The selection of a synthetic strategy depends on the specific target molecule, desired level of enantiopurity, and scalability requirements. Catalytic methods are often favored for their efficiency and broad applicability.

The following interactive table compares potential stereoselective synthesis approaches for a hypothetical chiral analogue, (R)-1-(tetradecylamino)propan-2-ol.

Synthetic ApproachKey Reagents / CatalystTypical YieldTypical Enantiomeric Excess (e.e.)Advantages & Considerations
Asymmetric Catalytic HydrogenationH₂, Chiral Ru-BINAP catalyst75-90%>95%High efficiency and turnover number; requires specialized catalysts and high-pressure equipment. nih.gov
Chiral Auxiliary Method(R)-α-methylbenzylamine as auxiliary60-80% (overall)>98%Reliable and high selectivity; requires additional steps for attachment and removal of the auxiliary.
BiocatalysisImine Reductase (IRED)85-99%>99%Extremely high selectivity, mild and green conditions; enzyme availability and stability can be limiting factors. mdpi.com

Chemical Reactivity and Derivatization Strategies of 2 Tetradecylamino Ethanol

Design and Synthesis of Advanced Derivatives for Specific Research Applications.

Development of Cationic Surfactant Architectures

The amphiphilic nature of 2-(tetradecylamino)ethanol, possessing both a hydrophobic tail and a hydrophilic head, is the fundamental property that allows it to function as a precursor for surfactants. ontosight.ai The development of cationic surfactant architectures from this compound primarily involves chemical modification of the amino group to create a positively charged headgroup, which significantly enhances its surface activity.

A primary strategy for converting this compound into a cationic surfactant is through quaternization. This chemical process involves the alkylation of the tertiary amine, which can be formed from the initial secondary amine, to create a quaternary ammonium (B1175870) salt. This salt bears a permanent positive charge, making the resulting molecule a cationic surfactant. The synthesis typically involves reacting the parent amino alcohol with an alkyl halide. The resulting quaternary ammonium compounds exhibit a strong affinity for negatively charged surfaces and are effective at reducing surface and interfacial tension. scirp.org

The table below summarizes key surface properties that are typically evaluated for newly synthesized cationic surfactants.

PropertyDescriptionSignificance
Critical Micelle Concentration (CMC) The concentration of surfactants above which micelles form and all additional surfactants added to the system go to micelles. scirp.orgA lower CMC indicates a more efficient surfactant, requiring less product to achieve the desired effect. ekb.eg
Surface Tension at CMC (γ_cmc) The minimum surface tension value achieved at the critical micelle concentration.Measures the effectiveness of the surfactant in reducing the surface tension of a liquid.
Maximum Surface Excess (Γ_max) The maximum concentration of surfactant molecules at the air/water interface.Indicates the packing density of the surfactant molecules at the interface.
Minimum Surface Area (A_min) The minimum area occupied by each surfactant molecule at the air/water interface.Provides insight into the orientation and conformation of the surfactant molecules.

This table presents typical parameters measured for cationic surfactants to characterize their performance and efficiency at interfaces.

More advanced structures, such as Gemini surfactants, which consist of two hydrophobic tails and two hydrophilic headgroups linked by a spacer, represent another frontier. ekb.eg Applying this concept, one could theoretically synthesize a Gemini surfactant from this compound by linking two molecules through their headgroups, potentially leading to surfactants with exceptionally low CMCs and superior performance. ekb.eg

Incorporation into Polymerizable Monomers

The hydroxyl group of this compound provides a reactive site for its incorporation into polymerizable monomers. This allows the unique properties of the long alkyl chain and the amino group to be integrated into larger polymer structures. The most common strategy to achieve this is through esterification of the alcohol with a polymerizable acid or its derivative. bibliotekanauki.pl

A typical synthesis involves the reaction of this compound with acrylic acid, methacrylic acid, or their more reactive acyl chlorides. google.comresearchgate.net This reaction, often conducted in the presence of an acid catalyst and a polymerization inhibitor to prevent premature polymerization, yields a (meth)acrylate ester. bibliotekanauki.pl The resulting monomer contains the tetradecylamino-ethyl group and a terminal vinyl group (C=C) that can undergo polymerization.

The general scheme for this esterification is as follows: R-OH + CH₂=CHCOOH → R-O-C(=O)CH=CH₂ + H₂O (Where R-OH is this compound)

This method is a standard procedure for converting alcohols into acrylate (B77674) monomers. bibliotekanauki.pl The resulting monomer combines the characteristics of the parent alcohol—hydrophobicity from the C14 chain and potential for pH-responsiveness from the amine—with the ability to form a polymer backbone. Such monomers can be copolymerized with other vinyl monomers like styrene (B11656) or methyl methacrylate (B99206) to create functional polymers with tailored properties for applications such as coatings, adhesives, or specialty additives for lubricating oils. bibliotekanauki.plepo.org

The table below outlines a representative synthesis procedure for creating an acrylate monomer from an alcohol.

StepDescription
1. Reactant Setup An alcohol (e.g., this compound), a polymerizable acid (e.g., acrylic acid), a catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor are combined in a suitable solvent like toluene. bibliotekanauki.pl
2. Reaction The mixture is heated under reflux. Water produced during the esterification is removed, typically using a Dean-Stark apparatus, to drive the reaction to completion. bibliotekanauki.pl
3. Purification The crude product is washed to remove the catalyst and any unreacted acid. The solvent is then removed, often by rotary evaporation, to yield the purified monomer. bibliotekanauki.pl
4. Polymerization The synthesized monomer can then be polymerized, often via free radical polymerization using an initiator like azobisisobutyronitrile (AIBN). bibliotekanauki.plsemanticscholar.org

This table describes a general method for the synthesis and subsequent polymerization of an acrylate monomer derived from an alcohol functional group.

Exploration as Building Blocks for Complex Supramolecular Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.comnih.gov The amphiphilic structure of this compound makes it an excellent candidate for use as a building block in the self-assembly of complex supramolecular structures. researchgate.net

The driving force for the self-assembly of these molecules in a polar solvent like water is the hydrophobic effect. The long tetradecyl tails are repelled by water, leading them to aggregate together to minimize contact with the aqueous environment. Simultaneously, the hydrophilic amino-alcohol headgroups remain exposed to the water, stabilizing the resulting structure. This process can lead to the spontaneous formation of organized assemblies such as micelles, vesicles (hollow spheres), or fibrous networks that can form gels. researchgate.netpku.edu.cn

Derivatization of the headgroup can be used to control the type of supramolecular structure that forms. For example, the balance between the hydrophilic and hydrophobic portions of the molecule, as well as specific interactions like hydrogen bonding between the headgroups, dictates the final geometry of the assembly. researchgate.netresearchgate.net Molecules like this compound and its derivatives are considered low-molecular-weight gelators (LMWGs) if they can self-assemble into a three-dimensional network that immobilizes the solvent, forming a gel. researchgate.netresearchgate.net

The formation of these structures is not based on the creation of strong covalent bonds but on a delicate balance of weaker, non-covalent forces. nih.gov This allows for the creation of "smart" materials that can respond to external stimuli such as changes in temperature, pH, or the introduction of other chemicals, potentially leading to a reversible transition between a gel and a liquid state. researchgate.net The study of how molecules like this compound self-organize is crucial for designing advanced materials for applications in nanotechnology, drug delivery, and sensing. researchgate.netgoogle.com

Advanced Analytical Techniques in the Research of 2 Tetradecylamino Ethanol and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of molecules. msu.edu It provides information on the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the detailed mapping of molecular frameworks. organicchemistrydata.org

In the study of N-alkylethanolamines and their derivatives, NMR is used to confirm their synthesis and structural integrity. nih.gov For instance, the ¹H NMR spectrum of a 2-(tetradecylamino)ethanol derivative would exhibit characteristic signals corresponding to the protons in different parts of the molecule, such as the long tetradecyl chain, the ethanolamine (B43304) headgroup, and any additional functional groups. nih.govresearchgate.net The chemical shifts (δ), measured in parts per million (ppm), and the splitting patterns of these signals provide a wealth of information about the connectivity and spatial arrangement of atoms. magritek.com

Key ¹H NMR Spectral Features for a this compound Derivative:

Alkyl Chain (CH₃ and CH₂ groups): A complex set of signals in the upfield region of the spectrum. The terminal methyl (CH₃) group typically appears as a triplet, while the numerous methylene (B1212753) (CH₂) groups of the long chain produce overlapping multiplets. magritek.com

Ethanolamine Moiety (-NH-CH₂-CH₂-OH): Distinct signals for the methylene groups adjacent to the nitrogen and oxygen atoms. The protons of the hydroxyl (-OH) and amine (-NH) groups often appear as broad singlets, and their chemical shifts can be sensitive to concentration and solvent. msu.edu

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environments. organicchemistrydata.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. upi.edu It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. ijeab.com

For this compound and its derivatives, FTIR is instrumental in confirming the presence of key functional groups. researchgate.net The spectrum of such a compound would typically display characteristic absorption bands indicating the presence of O-H, N-H, C-H, and C-N bonds. researchgate.net

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
O-H (Alcohol)Stretching (hydrogen-bonded)3200-3550 (broad)
N-H (Secondary Amine)Stretching3300-3500 (moderate)
C-H (Alkyl)Stretching2850-2960 (strong)
C-NStretching1020-1250 (variable)
O-HBending1330-1430 (moderate)
N-HBending1550-1650 (variable)

Data sourced from general FTIR correlation tables.

The analysis of the FTIR spectrum allows researchers to quickly verify the successful synthesis of this compound derivatives by confirming the presence of expected functional groups and the absence of starting material residues. chemmethod.com

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. mdpi.com It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, which can be used to deduce the molecular formula. docbrown.info

In the analysis of this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to the mass of the intact molecule. docbrown.info For C₁₆H₃₅NO, the expected monoisotopic mass is approximately 257.27 g/mol . nih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, a capability essential for unambiguous identification. mdpi.com

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions offer clues about the connectivity of the atoms. For instance, alcohols often undergo α-cleavage and dehydration, leading to characteristic fragment ions. libretexts.org

Expected Fragmentation Pathways for this compound:

α-Cleavage: Breakage of the C-C bond adjacent to the nitrogen atom, leading to the formation of stable, resonance-stabilized cations.

Loss of Water: Elimination of a water molecule from the molecular ion.

Surface Science Techniques for Interfacial Behavior Studies

The performance of this compound and its derivatives in various applications, such as flotation, is dictated by their behavior at interfaces. Surface science techniques provide critical information about the composition and properties of these interfaces.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. thermofisher.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment. scielo.org.co

In the context of this compound, XPS is employed to study the adsorption of these molecules onto various surfaces, such as minerals. researchgate.net By analyzing the XPS spectra of a surface before and after treatment with a this compound derivative, researchers can identify the elements present on the surface and their chemical states. For example, the detection of nitrogen (from the amine group) on a quartz surface after treatment would confirm the adsorption of the collector. researchgate.net The high-resolution spectra of individual elements like C, N, and O can provide insights into the nature of the chemical bonding at the interface. tue.nl

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. nih.gov It is a critical parameter for understanding the interaction between charged surfaces and molecules in a liquid medium. chemrxiv.org

In the study of this compound, which is a cationic surfactant, zeta potential measurements are used to characterize the charge of mineral surfaces in the presence of the collector. researchgate.net The adsorption of the positively charged headgroup of this compound onto a negatively charged mineral surface, such as quartz, will cause a change in the surface's zeta potential. researchgate.netnih.gov

Typical Findings from Zeta Potential Measurements:

The isoelectric point (IEP) of a mineral, the pH at which its surface has a net neutral charge, can be shifted upon the adsorption of this compound derivatives.

An increase in the concentration of the cationic collector generally leads to a more positive zeta potential of the mineral surface.

These measurements provide strong evidence for the electrostatic interactions that drive the adsorption process, which is fundamental to the compound's function in applications like mineral flotation. researchgate.net

Contact Angle Measurements for Hydrophobicity Assessment

Contact angle measurement is a fundamental technique for quantifying the wettability of a solid surface, which provides direct insight into its hydrophobicity. es-france.com The technique involves depositing a liquid droplet onto a solid substrate and measuring the angle formed at the three-phase contact point where the liquid, solid, and vapor phases meet. es-france.com A contact angle greater than 90° indicates a hydrophobic surface with low wettability, while an angle less than 90° signifies a hydrophilic surface. ekb.eg This method is crucial in evaluating the effectiveness of surface-modifying agents like this compound and its derivatives, which are designed to alter the surface properties of materials.

In the study of surfactants and collectors used in mineral flotation, the ability of a compound to adsorb onto a mineral surface and render it hydrophobic is paramount. Research on a derivative of this compound, namely 2-[2-(Tetradecylamino)ethoxy]ethanol (designated as 14-2G), utilized contact angle measurements to evaluate its performance as a collector for quartz. researchgate.net The study demonstrated that treating a quartz surface with an aqueous solution of this derivative significantly increased its hydrophobicity.

The findings indicated that 14-2G can enhance the hydrophobicity of the quartz surface more effectively than traditional collectors like dodecylamine (B51217) (DDA). researchgate.net This increased hydrophobicity is a direct result of the adsorption of the derivative onto the quartz, orienting its long tetradecyl hydrocarbon chain away from the surface, thereby creating a non-polar, water-repellent interface. The results from these contact angle measurements are often correlated with other analytical data, such as zeta-potential measurements and spectroscopic analyses, to build a comprehensive model of the surface adsorption mechanism, which includes electrostatic forces and hydrogen bonding. researchgate.net

Table 1: Contact Angle Data for Quartz Surface Treated with 2-[2-(Tetradecylamino)ethoxy]ethanol (14-2G)

Treatment Condition Measured Contact Angle (°) Surface Character Finding
Untreated Quartz Not specified, but inherently low Hydrophilic Baseline for comparison.
Quartz treated with 14-2G Significantly Increased Hydrophobic Indicates strong adsorption and surface modification by the derivative. researchgate.net

This table is generated based on qualitative descriptions from the cited research, which stated that the contact angle increased significantly more with 14-2G than with DDA.

Advanced Chromatographic Methods for Separation, Purity Assessment, and Isomer Analysis

Advanced chromatographic techniques are indispensable tools for the analysis of this compound, ensuring its proper separation from reaction mixtures, accurate assessment of its purity, and resolution of any potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. nih.gov For a polar compound like this compound, which contains both a secondary amine and a hydroxyl group, reversed-phase HPLC (RP-HPLC) is a particularly suitable method. In RP-HPLC, the stationary phase is non-polar (e.g., ODS C18), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. uomustansiriyah.edu.iqscielo.br Under these conditions, more polar compounds elute earlier, while non-polar compounds are retained longer.

Purity assessment is a critical application of HPLC. By analyzing a sample of this compound, the resulting chromatogram can be used to determine its purity. The area of the main peak corresponding to the compound is compared to the total area of all peaks in the chromatogram. The purity is then expressed as a percentage. For instance, HPLC analysis of separated fractions of various compounds has demonstrated the ability to confirm purities upwards of 97-99%. researchgate.net This level of accuracy is essential for quality control. Analysis of other ethanolamines has been successfully performed using cation chromatography columns, which separate analytes based on ionic interactions, a principle also applicable to the protonated form of this compound. shodex.com

Table 2: Illustrative RP-HPLC Method Parameters for Amino Alcohol Analysis

Parameter Condition Purpose
Column ODS C18 (250 mm x 4.6 mm, 5 µm) Provides a non-polar stationary phase for separation. researchgate.net
Mobile Phase Gradient of Methanol and Water Allows for the effective elution of compounds with varying polarities. researchgate.net
Flow Rate 1.0 mL/min Controls the speed of the separation. researchgate.net
Detection UV at 210-220 nm or Refractive Index (RI) UV detection is suitable for the amine functional group; RI is a universal detector for alcohols. uomustansiriyah.edu.iqprotocols.io

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile compounds and the structural elucidation of isomers. cmbr-journal.com Due to the relatively low volatility of this compound, derivatization is often required before GC analysis. This process involves converting the polar -NH and -OH groups into less polar, more volatile derivatives (e.g., by silylation or acylation). researchgate.net

GC-MS is exceptionally useful for isomer analysis. Structural isomers of this compound could include compounds where the hydroxyl group or the tetradecyl chain are attached at different positions. These isomers often have nearly identical mass spectra, making their differentiation by MS alone difficult. However, they can frequently be separated chromatographically using specialized chiral capillary columns if they are enantiomers, or high-resolution non-polar columns for constitutional isomers. researchgate.netmdpi.com The distinct retention times allow for their individual identification and quantification. The mass spectrometer then serves as a highly sensitive and selective detector, providing mass-to-charge ratio data that confirms the identity of the eluting compounds. nih.gov

Mechanistic Investigations of 2 Tetradecylamino Ethanol and Its Derivatives

Studies of Adsorption Mechanisms at Material Interfaces (e.g., Mineral Surfaces)

The adsorption of 2-(tetradecylamino)ethanol and its derivatives onto material interfaces is a key area of investigation, particularly in the field of mineral processing. Research on closely related structures, such as the derivative 2-[2-(Tetradecylamino)ethoxy]ethanol, provides a model for understanding these mechanisms. Studies involving the flotation of quartz and magnesite demonstrate that such molecules act as effective collectors for quartz. ontosight.ai

The primary mechanisms driving the adsorption onto mineral surfaces like quartz are a combination of electrostatic forces and hydrogen bonding. ontosight.aithieme-connect.com The surface of quartz in an aqueous environment typically possesses negatively charged sites (Si-O⁻) and hydroxyl groups (Si-OH). The protonated amine group (-NH2⁺-) in the this compound molecule is drawn to the negatively charged surface through electrostatic attraction. thieme-connect.com Concurrently, the amine and hydroxyl functionalities can form strong hydrogen bonds with the oxygen atoms and hydroxyl groups on the quartz surface. thieme-connect.com

These interactions orient the molecule with its hydrophilic headgroup at the mineral surface and its long, hydrophobic tetradecyl tail extending into the aqueous phase. This effectively changes the surface properties of the mineral, increasing its hydrophobicity. This increased water repellency is a critical factor in flotation processes, where it facilitates the attachment of mineral particles to air bubbles. ontosight.ai Investigations using techniques like zeta-potential measurements, Fourier Transform Infrared Spectroscopy (FTIR), and X-ray Photoelectron Spectroscopy (XPS) have confirmed these adsorption models. ontosight.aithieme-connect.com

Adsorption Study Findings for this compound Derivatives on Quartz
Analytical Technique Observation and Interpretation
Zeta-Potential Measurements Shift in surface potential upon amine adsorption, confirming electrostatic interaction. ontosight.ai
FTIR Spectroscopy Changes in vibrational bands corresponding to N-H and O-H groups, indicating hydrogen bond formation with the mineral surface. thieme-connect.com
XPS Analysis Shifts in the binding energies of N 1s and O 1s electrons, confirming the involvement of these atoms in the adsorption process through electrostatic forces and hydrogen bonding. ontosight.aithieme-connect.com
Contact Angle Measurements Increased contact angle on the quartz surface after treatment, indicating enhanced hydrophobicity due to the adsorbed molecular layer. ontosight.ai

Elucidation of Self-Assembly Processes in Solution (e.g., Micelle Formation)

As an amphiphilic molecule, this compound exhibits self-assembly behavior in aqueous solutions. ontosight.ai This process is driven by the thermodynamic imperative to minimize the unfavorable contact between the hydrophobic tetradecyl tail and water molecules. Below a specific concentration, the molecules exist as individual monomers dispersed in the solution. chemsrc.com

However, as the concentration increases and reaches a critical point known as the Critical Micelle Concentration (CMC), the molecules spontaneously aggregate to form organized structures called micelles. chemsrc.comresearchgate.net In these aggregates, the hydrophobic tails cluster together in the core, shielded from the aqueous environment, while the hydrophilic amino-alcohol headgroups form the outer shell, or corona, remaining in contact with the water. theaic.org This self-assembly is a thermodynamically favorable process that significantly reduces the free energy of the system. theaic.org

The shape and size of the resulting micelles can be influenced by several factors, including the molecular geometry of the surfactant (packing parameter), its concentration, temperature, and the ionic strength of the solution. chemsrc.comtheaic.org While simple spherical micelles are common, other structures like cylindrical micelles or bilayer vesicles can also form under specific conditions. theaic.org The process of micellization is fundamental to the compound's function as a surfactant, emulsifier, and detergent. ontosight.ai

Factors Influencing Micelle Formation
Factor Effect on Self-Assembly
Concentration Micelles form only above the Critical Micelle Concentration (CMC). researchgate.net
Molecular Structure The relative size of the hydrophilic head and hydrophobic tail (packing parameter) influences micelle shape (e.g., spherical, cylindrical). chemsrc.com
Temperature Can affect the CMC and the thermodynamics of micellization, with complex effects depending on the specific surfactant system. chemsrc.com
Additives (e.g., Salts) The presence of electrolytes can lower the CMC by shielding the repulsion between charged headgroups, promoting aggregation. rroij.com

Investigation of Catalytic or Promotor Roles in Organic Transformations

The role of this compound specifically as a catalyst or promoter in organic transformations is not extensively documented in dedicated studies. However, the broader class of amino alcohols is known to participate in and promote various chemical reactions. acs.orgmdpi.com These compounds can act as promoters, particularly in reactions involving epoxides or the fixation of carbon dioxide. acs.orgrhhz.net For instance, amino alcohols can facilitate the synthesis of cyclic urethanes from CO2, often in conjunction with other catalysts like ionic liquids. rhhz.net

The functional groups within the this compound molecule—the secondary amine and the hydroxyl group—provide potential catalytic activity. The amine can act as a base or a nucleophile, while the hydroxyl group can engage in hydrogen bonding to activate substrates. In reactions like the aminolysis of epoxides, amino alcohols themselves are reactants, but related structures can promote the reaction by activating the epoxide ring towards nucleophilic attack. thieme-connect.comacs.org

Furthermore, due to its amphiphilic structure and quaternary ammonium (B1175870) potential (upon protonation or alkylation), this compound could theoretically function as a phase-transfer catalyst (PTC). theaic.orgalfa-chemistry.com A PTC facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs, thus accelerating reactions between immiscible reagents. theaic.orgrroij.com This would involve the hydrophilic headgroup complexing an ion and transporting it into an organic phase solubilized by the long tetradecyl chain. However, specific applications of this compound in this role require further investigation.

Molecular-Level Interactions with Non-Biological Targets (e.g., Corrosion Inhibition)

The molecular structure of this compound makes it a strong candidate for a corrosion inhibitor for metals in acidic or aggressive environments. The inhibition mechanism involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from corrosive agents. alfa-chemistry.commdpi.com This adsorption occurs through a combination of physical and chemical interactions.

At the molecular level, the process can be described as follows:

Chemisorption : The nitrogen and oxygen atoms in the amino-alcohol headgroup possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of metal atoms (like iron in steel), forming coordinate covalent bonds. mdpi.com This interaction is a form of Lewis acid-base reaction where the heteroatoms act as Lewis bases and the metal surface atoms act as Lewis acids.

Physisorption : If the amine group becomes protonated in an acidic medium (forming -NH2⁺-), it can be electrostatically attracted to a negatively charged metal surface (anodic sites).

Hydrophobic Shielding : Once adsorbed, the long, non-polar tetradecyl chains orient themselves away from the metal surface, creating a dense, hydrophobic layer. mdpi.com This layer acts as a physical barrier, repelling water and other corrosive species from the surface. The van der Waals forces between adjacent alkyl chains help to stabilize this protective film.

Proposed Molecular Interactions in Corrosion Inhibition
Interaction Type Description
Coordinate Bonding (Chemisorption) Sharing of lone pair electrons from nitrogen and oxygen atoms with vacant d-orbitals of the metal. mdpi.com
Electrostatic Adsorption (Physisorption) Attraction between protonated amine groups and a negatively charged metal surface.
Van der Waals Forces Intermolecular forces between adjacent tetradecyl chains, stabilizing the hydrophobic protective film.
Hydrophobic Effect The long alkyl chains create a water-repellent barrier, preventing contact with the corrosive medium. mdpi.com

Computational and Theoretical Studies of 2 Tetradecylamino Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties and predicting the reactivity of a molecule from first principles. scispace.comrsc.org For 2-(Tetradecylamino)ethanol, these calculations would provide a detailed picture of its molecular structure and behavior at the electronic level.

Electronic Structure and Molecular Properties: DFT calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be determined. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Regions of high and low electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. For this compound, an MEP map would likely show a high electron density (negative potential) around the oxygen and nitrogen atoms of the polar head group, identifying them as sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction.

Reactivity Descriptors: Based on the foundational principles of DFT, several descriptors can be calculated to quantify reactivity. rsc.org A computational analysis of a similar amino alcohol, 2-(2-aminoethylamino)ethanol (AEEA), in the context of CO2 capture, provides a strong template for the types of data that would be generated. rsc.org For this compound, these descriptors would help predict its behavior in various chemical environments.

A hypothetical table of such calculated descriptors is presented below, illustrating the expected insights.

These values would be instrumental in predicting how this compound interacts with other chemical species, such as its function as a surfactant, corrosion inhibitor, or chemical intermediate.

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements and conformational changes of atoms and molecules over time. For an amphiphilic molecule like this compound, MD simulations are essential for understanding its behavior both in bulk solution and at interfaces, such as an oil-water or air-water interface.

Conformational Analysis: In a simulation, the molecule's long tetradecyl chain would exhibit significant conformational flexibility. MD simulations can map the potential energy surface associated with the rotation around various dihedral angles, revealing the most probable and energetically favorable conformations. This is particularly relevant for understanding how the molecule packs and arranges itself in different environments. For instance, in an aqueous solution, the hydrophobic tail would likely adopt a more compact conformation to minimize its contact with water.

Interfacial Behavior: The primary application for MD simulations of this compound would be to model its behavior as a surfactant. Simulations of water-ethanol mixtures and other surfactants have established a clear methodology. arxiv.orgresearchgate.netresearchgate.netarxiv.org A typical simulation would involve placing a number of this compound molecules in a simulation box containing both water and a non-polar solvent (like heptane (B126788) or dodecane) to model an oil-water interface.

Density Profiles: These would show a clear enrichment of the surfactant at the interface and a corresponding depletion from the bulk phases.

Orientation Analysis: This would quantify the preferred alignment of the molecules relative to the interface normal.

Interfacial Tension: The simulation can be used to calculate the reduction in interfacial tension, a direct measure of the surfactant's effectiveness.

Micelle Formation: At concentrations above the critical micelle concentration (CMC), simulations can model the spontaneous aggregation of molecules into micelles within the bulk aqueous phase.

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models, primarily based on quantum chemical calculations, can predict various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. These predictions are valuable for interpreting experimental spectra and confirming molecular structure.

For this compound, theoretical calculations could predict key spectroscopic data:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks for O-H and N-H stretching in the headgroup (around 3300-3400 cm⁻¹), C-H stretching from the alkyl chain (around 2850-2950 cm⁻¹), C-O and C-N stretching, and various bending vibrations. Comparing this theoretical spectrum with an experimental one helps in assigning the observed bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the magnetic shielding constants for each nucleus (¹H and ¹³C). These values can then be converted into chemical shifts (δ), predicting the NMR spectrum. The predicted spectrum for this compound would show distinct signals for the protons and carbons in the ethanolamine (B43304) headgroup versus those in the long alkyl tail, aiding in structural elucidation. Machine learning approaches have also been developed to predict spectroscopic constants by relating them to fundamental atomic properties. mpg.de

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivative Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. hnust.edu.cn The core idea is that the properties of a chemical are determined by its structure.

While no specific QSPR model for this compound is published, models have been developed for related classes like amino alcohols and aliphatic alcohols. researchgate.netimist.maresearchgate.net A QSPR study for designing derivatives of this compound would follow a well-defined process:

Dataset Creation: A series of derivatives would be designed by systematically modifying the parent structure (e.g., changing the alkyl chain length, adding substituents to the headgroup).

Descriptor Calculation: For each derivative, a large number of numerical parameters known as molecular descriptors would be calculated. These can be sourced from basic computed data or more advanced quantum calculations. nih.gov

Model Building: Using statistical methods or machine learning, a mathematical equation is developed that links a subset of the most relevant descriptors to a specific property of interest (e.g., surface tension, CMC, corrosion inhibition efficiency).

Validation and Prediction: The model is validated using a test set of molecules not used in the model-building process. Once validated, it can be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with enhanced performance.

Interactive Table 2: Example Molecular Descriptors for a QSPR Model of Amino Alcohols

Descriptor Type Examples Information Encoded
Constitutional Molecular Weight, Number of N atoms Basic composition and size.
Topological Wiener Index, Randić Index Atomic connectivity and branching.
Geometrical Molecular Surface Area, Molecular Volume 3D size and shape.
Quantum Chemical Dipole Moment, HOMO/LUMO energies, Atomic Charges Electronic properties and reactivity.

Such a model would enable the efficient in-silico screening of numerous potential derivatives, saving significant time and resources in the laboratory.

Theoretical Insights into Reaction Pathways and Energetics

Computational chemistry provides powerful tools to explore the detailed mechanisms of chemical reactions, including identifying transition states and calculating energy barriers. This allows for a deep understanding of reaction kinetics and selectivity. For this compound, this could be applied to understand its synthesis, degradation, or its role in a process like CO2 capture.

A computational study on the reaction of 2-(2-aminoethylamino)ethanol (AEEA) with CO2 offers a clear blueprint for how such an investigation would proceed. rsc.org In this study, DFT calculations were used to map the entire reaction pathway, including intermediates and transition states.

For this compound, a similar study could investigate its reaction at the secondary amine. The process would involve:

Reactant and Product Optimization: The geometries of the reactant (this compound) and potential products (e.g., a carbamate (B1207046) formed by reaction with CO2) are optimized.

Transition State Search: Sophisticated algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate.

Energy Profile Calculation: The Gibbs free energies (ΔG) of the reactants, transition states, and products are calculated. The difference in energy between the reactants and the transition state gives the activation energy barrier (ΔG‡), which determines the reaction rate. A lower activation barrier implies a faster reaction.

Mechanism Elucidation: By mapping the full energy profile, the step-by-step mechanism can be understood. For example, in reactions involving amino alcohols, it can be determined whether the amine or the alcohol group is more reactive under specific conditions and whether the reaction proceeds in a single step or through multiple intermediates. rsc.orgsoton.ac.uk

Applications of 2 Tetradecylamino Ethanol in Industrial and Material Science Research

Role in Advanced Surfactant and Emulsifier Systems for Industrial Processes

2-(Tetradecylamino)ethanol functions as a cationic surfactant, a class of molecules that carry a positive charge on their hydrophilic end. This characteristic allows it to effectively reduce surface tension at interfaces, such as between oil and water or air and water. This property is fundamental to its role in creating and stabilizing emulsions, which are mixtures of immiscible liquids like oil and water.

In industrial processes, the ability to form stable emulsions is critical for a wide range of applications, including in the manufacturing of cosmetics, pharmaceuticals, and food products. As an emulsifier, this compound helps to disperse one liquid into another in the form of fine droplets, preventing them from separating over time. Its effectiveness is often enhanced when used in combination with other surfactants, allowing for the fine-tuning of emulsion properties for specific industrial needs.

A derivative, 2-[2-(Tetradecylamino)ethoxy]ethanol, has been synthesized and shown to have better foam performance and lower viscosity compared to the commonly used dodecylamine (B51217) (DDA), indicating its potential in low-foam applications. bohrium.comresearchgate.net

Performance as a Flotation Collector in Mineral Processing

In the field of mineral processing, this compound serves as a flotation collector. 911metallurgist.com Flotation is a widely used method to separate valuable minerals from gangue (unwanted rock and minerals) by exploiting differences in their surface hydrophobicity. researchgate.net As a collector, this compound selectively adsorbs onto the surface of certain minerals, rendering them hydrophobic (water-repellent). mdpi.com These now-hydrophobic mineral particles attach to air bubbles that are passed through the mineral slurry and are carried to the surface, where they can be collected as a concentrate.

Research has demonstrated the effectiveness of this compound and its derivatives as collectors for minerals such as quartz. bohrium.comresearchgate.net Its performance is influenced by factors such as the pH of the slurry and the presence of other reagents. mdpi.com For instance, a derivative of this compound, 2-[2-(Tetradecylamino)ethoxy]ethanol, has shown excellent flotation ability for quartz in natural to weak alkaline conditions. bohrium.comresearchgate.net The adsorption mechanism involves a combination of electrostatic forces and hydrogen bonding between the collector and the mineral surface. bohrium.comresearchgate.net

Table 1: Flotation Performance of 2-[2-(Tetradecylamino)ethoxy]ethanol (14-2G) vs. Dodecylamine (DDA) for Quartz

Integration into Polymer Synthesis as Monomers, Cross-linking Agents, or Modifiers

The chemical structure of this compound, with its reactive amine and hydroxyl groups, allows it to be integrated into polymer structures. It can be used as a monomer or co-monomer in polymerization reactions to create polymers with specific functionalities. For example, it can be a precursor in the synthesis of specialty polymers used in various applications.

In some polymerization processes, it can act as a cross-linking agent. Cross-linking is a process that forms chemical bonds between polymer chains, creating a more rigid and stable three-dimensional network. This is crucial for enhancing the mechanical properties, thermal stability, and chemical resistance of the resulting polymer.

Furthermore, this compound can be used to modify the properties of existing polymers. By grafting it onto a polymer backbone, the surface properties of the material can be altered, for instance, to improve its hydrophobicity or its ability to interact with other materials. This is particularly useful in the development of advanced materials for coatings, adhesives, and composites.

Development as Components in Specialized Lubricant Formulations

In the formulation of specialized lubricants, this compound and similar amine-based compounds can function as friction modifiers and anti-wear additives. sae.org Friction modifiers are additives that reduce the coefficient of friction between moving surfaces, which can lead to improved fuel economy in engines. google.com They work by forming a thin film on the metal surfaces that shears easily, thereby reducing frictional losses.

As an anti-wear additive, this compound can help to protect engine components from wear and tear under high-pressure and high-temperature conditions. It does this by reacting with the metal surfaces to form a protective layer that prevents direct metal-to-metal contact. The presence of both a long alkyl chain and a polar head group in its structure is key to its effectiveness in these applications.

The performance of amine-based friction modifiers can be affected by factors such as the presence of other additives and contaminants like ethanol (B145695) in the lubricant. researchgate.netmdpi.com

Application as Corrosion Inhibitors in Engineered Systems

This compound and other long-chain amines are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. google.com Corrosion is an electrochemical process that leads to the degradation of materials, and inhibitors are substances that, when added in small concentrations to an environment, can significantly decrease the rate of corrosion. pcbiochemres.com

Table 2: Overview of Industrial and Material Science Applications

Emerging Research Areas and Future Perspectives for 2 Tetradecylamino Ethanol

Design of Environmentally Benign and Resource-Efficient Synthesis Routes

There is no specific research available in peer-reviewed literature concerning the development of "green" or sustainable synthesis pathways for 2-(Tetradecylamino)ethanol. General principles of green chemistry, such as the use of renewable raw materials, atom-economical reaction schemes, and the reduction of hazardous waste, are well-established in the broader field of chemical synthesis. However, the application and optimization of these principles for the production of this compound have not been documented. Future research in this area would be necessary to develop more environmentally friendly and efficient manufacturing processes for this compound.

Exploration of Smart Materials and Responsive Systems Incorporating this compound Moieties

There is no evidence in the current body of scientific literature of this compound being used as a component in the development of smart materials or responsive systems. Smart materials, which can change their properties in response to external stimuli like changes in pH, temperature, or light, are a key area of modern materials science. The potential for the amine and hydroxyl functional groups of this compound to be utilized in such systems remains an unexplored area of research.

Advanced Computational Methodologies for Predictive Material Design and Optimization

No computational studies, such as molecular dynamics simulations or quantum mechanical calculations, have been published that focus on this compound. These advanced modeling techniques are powerful tools for predicting the behavior of molecules and designing new materials with desired properties. The application of such predictive methodologies to understand the potential applications of this compound and its hypothetical derivatives has not yet been undertaken by the research community.

Interdisciplinary Research at the Interface of Chemistry and Engineering Sciences

A search of academic and industry publications reveals no specific interdisciplinary research projects that bridge the fields of chemistry and engineering with a focus on this compound. Such collaborations are often crucial for translating chemical innovations into practical applications in areas like advanced coatings, surfactant engineering, or biomedical devices. The potential roles for this compound in these or other engineering disciplines have not been investigated.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(Tetradecylamino)ethanol, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between tetradecylamine and ethylene oxide derivatives. Key steps include controlled temperature (40–60°C) and anhydrous conditions to minimize side reactions. Structural confirmation requires tandem techniques:

  • NMR spectroscopy (¹H/¹³C) to verify alkyl chain integration and ethoxy group placement.
  • FTIR to identify amine N-H stretching (3200–3400 cm⁻¹) and hydroxyl O-H bands (broad ~3300 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion validation .

Q. How is this compound characterized in terms of physicochemical properties, and what predictive models exist for its thermodynamic parameters?

  • Methodological Answer : Key properties include:

  • Solubility : Hydrophobic due to the C14 chain; soluble in polar aprotic solvents (e.g., DMSO).
  • Thermodynamics : Vaporization enthalpy (ΔHvap) can be estimated using group contribution methods (e.g., "centerpiece" approach for amino alcohols) .
  • Surface activity : Critical micelle concentration (CMC) determined via tensiometry.

Advanced Research Questions

Q. How can researchers optimize the performance of this compound as a cationic collector in mineral flotation systems?

  • Methodological Answer : Use orthogonal experimental design to evaluate factors like pH, collector concentration, and frother dosage. For example:

FactorLevels TestedOptimal Condition
pH6.5, 8.0, 9.58.0
Concentration50, 100, 150 mg/L100 mg/L
Frother typeMIBC, Pine oil, PolyglycolMIBC
Performance metrics (quartz recovery, selectivity) are analyzed via ANOVA to identify dominant factors .

Q. What molecular interactions drive the efficacy of this compound in quartz flotation, and how can these be quantitatively analyzed?

  • Methodological Answer : Adsorption mechanisms involve:

  • Electrostatic interactions : Zeta potential measurements show charge reversal on quartz surfaces at pH > IEP (isoelectric point).
  • Hydrogen bonding : FTIR shifts in Si-O bands indicate hydrogen bonding between ethanolamine groups and quartz hydroxyls.
  • Hydrophobic aggregation : Contact angle measurements correlate with increased hydrophobicity post-adsorption .

Q. How do structural modifications of this compound (e.g., varying alkyl chain length or ethoxy groups) affect its surfactant properties and industrial applicability?

  • Methodological Answer : Compare analogs (e.g., 2-(Hexadecylamino)ethanol vs. 2-(Dodecylamino)ethanol) via:

  • CMC determination : Longer alkyl chains lower CMC but reduce solubility.
  • Foam stability tests : Ethoxy groups reduce foam viscosity, critical for low-foam flotation systems .

Q. What experimental strategies resolve contradictions in reported adsorption efficiencies of this compound under varying pH conditions?

  • Methodological Answer : Discrepancies arise from competing ion effects (e.g., Ca²⁺ enhances adsorption via bridging; Mg²⁺ inhibits). Use ionic strength buffers and XPS analysis to quantify surface species. For example:

pHAdsorption Efficiency (%)Dominant Interaction
6.572 ± 3Electrostatic
8.089 ± 2Hydrogen bonding
10.065 ± 4Hydrophobic
Contradictions are resolved by isolating variables (e.g., ionic composition) .

Safety and Toxicity Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to amine volatility.
  • First aid : Immediate rinsing with water for skin contact; medical consultation for inhalation .

Data Analysis and Reporting

Q. How should researchers statistically validate flotation performance data for this compound to ensure reproducibility?

  • Methodological Answer :

  • Triplicate trials with standard deviation calculations.
  • Student’s t-test to compare recovery rates across conditions (e.g., p < 0.05 for significance).
  • Regression analysis to model concentration-response relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.